

Performance Characteristics of 4-Hydroxy Trimethoprim-d9: A Comparative Guide

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Compound of Interest

Compound Name: 4-Hydroxy Trimethoprim-d9

Cat. No.: B15144458

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In the realm of pharmacokinetic and metabolic studies of the antibacterial agent trimethoprim, the use of stable isotope-labeled internal standards is crucial for achieving accurate and reliable quantitative results, particularly in mass spectrometry-based analytical methods. **4-Hydroxy Trimethoprim-d9**, a deuterated analog of a major trimethoprim metabolite, serves as an ideal internal standard. Its utility stems from its similar chemical and physical properties to the unlabeled analyte, allowing it to co-elute during chromatography and experience similar ionization effects, thereby correcting for variations in sample preparation and instrument response.

This guide provides a comparative overview of the performance characteristics of **4-Hydroxy Trimethoprim-d9** against a common alternative, Trimethoprim-d9, and a non-isotopically labeled internal standard, Sulfamethazine. Due to the limited availability of public data for **4-Hydroxy Trimethoprim-d9**, representative data for the closely related Trimethoprim-d9 is used for illustrative purposes.

Comparative Performance Data

The selection of an appropriate internal standard is paramount for the development of robust and validated analytical methods. The key performance characteristics to consider are purity, isotopic enrichment, and stability.

Performance Characteristic	4-Hydroxy Trimethoprim-d9	Trimethoprim-d9 (Representative Data)	Sulfamethazine (Non-Deuterated Alternative)
Chemical Purity (by HPLC)	Data not publicly available. Typically >95% for similar reference standards.	>95% ^[1]	≥99% (analytical standard grade)
Isotopic Enrichment	Data not publicly available. Expected to be high (typically >98%) for effective use as an internal standard.	Not specified in publicly available documents. High enrichment is crucial to prevent isotopic cross-talk.	Not Applicable
Chemical Formula	C ₁₄ H ₉ D ₉ N ₄ O ₄	C ₁₄ H ₉ D ₉ N ₄ O ₃	C ₁₀ H ₁₂ N ₄ O ₂ S
Molecular Weight	315.37 g/mol	299.37 g/mol	252.3 g/mol
Storage Stability (Solution)	Data not publicly available. Generally stable in appropriate solvents when stored at low temperatures.	Stock solutions are stable for 6 months at -80°C and 1 month at -20°C ^[2] .	Generally stable in solution when protected from light and stored at recommended temperatures.

Experimental Protocols

Accurate assessment of the performance characteristics of an internal standard is essential for method validation. The following are detailed methodologies for key experiments.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method is used to assess the chemical purity of the internal standard by separating it from any potential impurities.

Objective: To determine the percentage purity of the deuterated standard.

Instrumentation:

- High-Performance Liquid Chromatograph (HPLC) with a UV detector.
- Analytical column suitable for the separation of trimethoprim and its analogs (e.g., C18 reverse-phase column).

Reagents:

- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- Formic acid or other suitable mobile phase modifier
- The deuterated standard to be tested

Procedure:

- **Standard Preparation:** Accurately weigh and dissolve a known amount of the deuterated standard in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution. Further dilute the stock solution to a working concentration appropriate for HPLC analysis.
- **Mobile Phase Preparation:** Prepare the mobile phase by mixing the appropriate ratio of aqueous and organic solvents (e.g., water with 0.1% formic acid and acetonitrile). Degas the mobile phase before use.
- **Chromatographic Conditions:**
 - Set the column temperature (e.g., 30°C).
 - Equilibrate the column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min).
 - Set the UV detector to a wavelength where the analyte has maximum absorbance (e.g., 280 nm for trimethoprim).
- **Injection and Data Acquisition:** Inject a known volume of the standard solution onto the HPLC system. Record the chromatogram for a sufficient time to allow for the elution of all potential

impurities.

- **Data Analysis:** Integrate the peak area of the main compound and any impurity peaks. Calculate the purity as the percentage of the main peak area relative to the total peak area of all components.

Isotopic Enrichment Analysis by Mass Spectrometry (MS)

This method is used to determine the percentage of the deuterated isotope in the labeled compound.

Objective: To confirm the isotopic enrichment of the deuterated standard.

Instrumentation:

- Liquid Chromatograph-Tandem Mass Spectrometer (LC-MS/MS) or a High-Resolution Mass Spectrometer (HRMS).

Reagents:

- Solvents for sample preparation and mobile phase (as per the HPLC method).
- The deuterated standard to be tested.

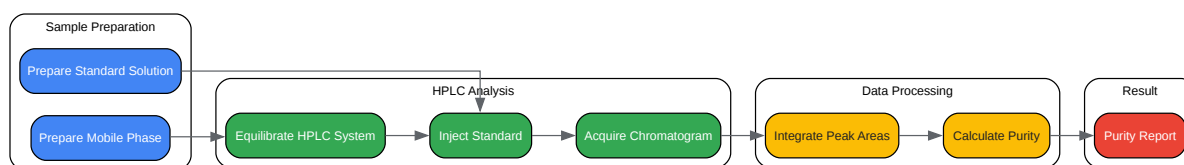
Procedure:

- **Sample Infusion or Injection:** Introduce a solution of the deuterated standard into the mass spectrometer either by direct infusion or via an LC system.
- **Mass Spectrometry Analysis:**
 - Acquire the mass spectrum of the compound in full scan mode.
 - For a deuterated standard like **4-Hydroxy Trimethoprim-d9**, the molecular ion peak will be shifted by +9 Da compared to the unlabeled analog.
 - Examine the isotopic cluster of the molecular ion.

- Data Analysis:
 - Determine the relative intensities of the peaks corresponding to the desired deuterated species (M+9) and any lesser-deuterated or unlabeled species (M+0 to M+8).
 - Calculate the isotopic enrichment by dividing the intensity of the desired deuterated ion by the sum of the intensities of all isotopic peaks in the cluster and multiplying by 100.

Visualizing Experimental Workflows and Logical Relationships

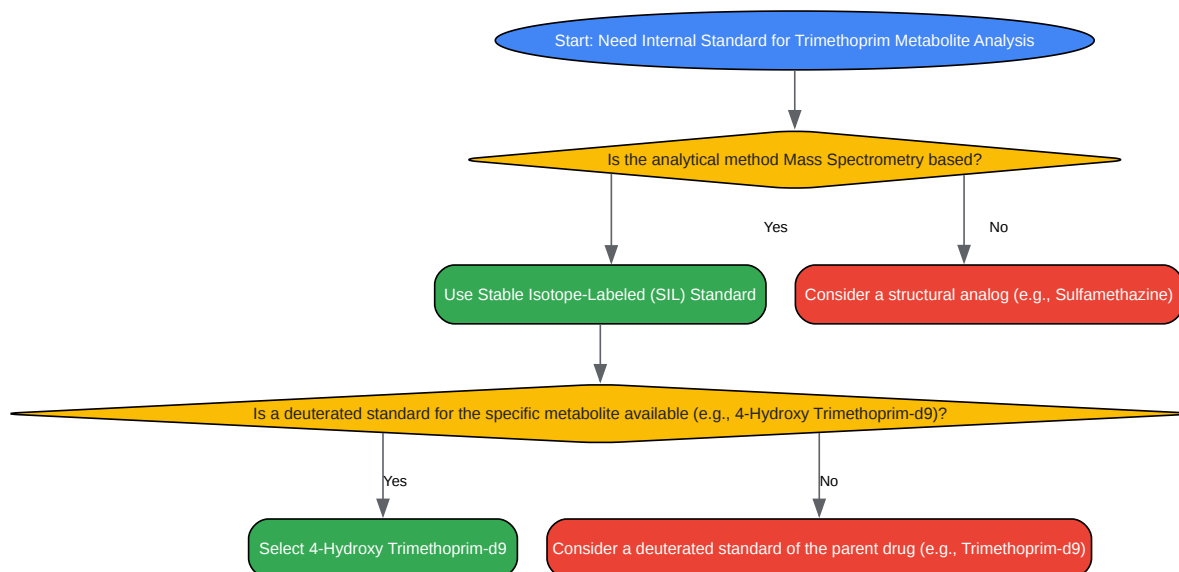
Workflow for Internal Standard Purity Assessment



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Caption: Workflow for determining the chemical purity of an internal standard using HPLC.

Decision Tree for Internal Standard Selection



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Caption: A decision tree to guide the selection of an appropriate internal standard.

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References

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